1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one
Description
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core fused to a heavily substituted indenyl moiety. The indenyl group is modified with five methyl groups (at positions 1,1,3,3,6), a nitro group at position 7, and a partially saturated dihydro structure. This unique substitution pattern confers steric bulk and electronic complexity, distinguishing it from simpler imidazolidin-2-one derivatives.
Properties
IUPAC Name |
1-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-10-12(19-7-6-18-15(19)21)8-11-13(14(10)20(22)23)17(4,5)9-16(11,2)3/h8H,6-7,9H2,1-5H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGOCBYSCCQVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N3CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Cyclization
- Reagents : Substituted amine intermediate (from inden reduction) and urea.
- Conditions : Reflux in dimethylformamide (DMF) at 120°C for 12 hours.
- Yield : ~90% (based on analogous urea cyclizations in).
1,3-Dipolar Cycloaddition
A nitrone or azomethine ylide reacts with the inden derivative to form the spiro-imidazolidinone:
- Example : Reaction of (2-oxoindoline-3-ylidene)acetate with C-carbamoyl aldonitrones.
- Conditions : Room temperature, polar aprotic solvents (e.g., acetonitrile).
- Stereoselectivity : Governed by electronic and steric effects (see for regiochemical outcomes).
Coupling Strategies
Final assembly of the inden and imidazolidinone units may involve:
Nucleophilic Substitution
- Reagents : Halogenated inden and imidazolidinone nucleophile.
- Conditions : K₂CO₃, DMF, 80°C.
Palladium-Catalyzed Cross-Coupling
- Catalyst : Pd(PPh₃)₄, ligand (e.g., XPhos).
- Substrates : Boronic ester-functionalized inden and bromoimidazolidinone.
Reaction Optimization Data
Key parameters influencing yields and selectivity:
Challenges and Considerations
- Steric hindrance : Pentamethyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
- Nitro group stability : Avoid reducing conditions during imidazolidinone formation.
- Regioselectivity : Nitration position must be controlled via directing groups or steric blocking.
Chemical Reactions Analysis
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methyl groups and the nitro group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one exhibit various biological activities:
Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Anticancer Activity : Some derivatives of imidazolidinones have shown promise in inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against specific cancer types.
Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease.
Applications in Medicinal Chemistry
The unique properties of 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one make it a valuable candidate for drug development:
| Application Area | Potential Uses | Remarks |
|---|---|---|
| Antimicrobial Agents | Development of new antibiotics | Targeting resistant strains |
| Cancer Therapy | Anticancer drug development | Potential for targeted therapies |
| Neuroprotection | Treatment for neurodegenerative diseases | Further research needed |
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in material science:
Polymer Chemistry : The imidazolidinone group can be utilized in the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
Nanotechnology : The incorporation of this compound into nanomaterials could lead to advancements in drug delivery systems or the development of sensors with improved sensitivity.
Case Studies and Research Findings
Several studies have investigated the applications of imidazolidinones and their derivatives:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various imidazolidinone derivatives. Results indicated significant activity against Gram-positive bacteria.
- Cancer Cell Proliferation Inhibition : Research demonstrated that certain analogs could inhibit proliferation in breast cancer cell lines by inducing apoptosis, suggesting a pathway for therapeutic development.
- Neuroprotective Mechanisms : A recent study highlighted the neuroprotective effects of similar compounds in animal models of Alzheimer's disease, indicating potential clinical applications.
Mechanism of Action
The mechanism of action of 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
1-(3-Nitrophenyl)imidazolidin-2-one (CAS 108857-45-0)
- Structure : Imidazolidin-2-one linked to a 3-nitrophenyl group.
- Key Differences : Lacks the polycyclic indenyl system and methyl substituents.
- Used as an intermediate in organic synthesis .
- Applications: No direct pharmacological data, but nitroaryl groups are common in explosives, dyes, and drug precursors.
1-(Isoquinolin-3-yl)imidazolidin-2-one
- Structure: Imidazolidin-2-one fused to an isoquinoline moiety.
- Key Differences: Aromatic isoquinoline replaces the indenyl system, offering π-conjugation for fluorescence.
- Properties : Displays a molar extinction coefficient of 5083 M⁻¹cm⁻¹ and fluorescence quantum yield of 0.479 in acidic conditions. Absorption/emission maxima at 356–377 nm (excitation) and 448 nm (emission) .
- Applications : Explored as a fluorescent probe due to its Stokes shift (54–76 nm) and photostability.
Heteroaryl-Substituted Imidazolidin-2-ones
1-(2-Pyridyl)imidazolidin-2-one
- Structure : Pyridine ring attached to the imidazolidin-2-one core.
- Key Differences : Simpler aromatic system compared to the pentamethyl-nitro-indenyl group.
- Synthesis: Produced via α-ureation of pyridine N-oxides with 2-chloro-4,5-dihydroimidazole. Reaction energy = -76.4 kcal/mol (B3LYP level); lower yield due to higher activation energy (25.9 kcal/mol vs. 19.1 kcal/mol for quinoline analogs) .
- Coordination Chemistry: Acts as a bidentate ligand in copper(II) complexes, binding via pyridyl N and imidazolidinone O/S atoms. Complexes exhibit anticancer activity (e.g., compound 5j inhibits tumor cell lines at IC₅₀ = 5–21 nM) .
1-(2-Quinolyl)imidazolidin-2-one
- Structure: Quinoline replaces pyridine, increasing aromatic surface area.
- Synthesis : Higher yields (vs. pyridyl analogs) due to lower activation energy (-78.8 kcal/mol).
- Applications: Potential in metal-organic frameworks (MOFs) or catalysis due to enhanced π-stacking interactions .
Bioactive Imidazolidin-2-one Derivatives
1-(3-(3,6-Difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one
- Structure : Carbazole core linked to imidazolidin-2-one via a hydroxypropyl chain.
- Bioactivity : Cryptochrome modulator with antidiabetic effects; improves glucose clearance in vivo. Molecular weight = 343.34 g/mol .
- Key Differences : Carbazole’s planar structure contrasts with the indenyl group’s steric bulk, affecting membrane permeability and target binding.
1-(2-Chloroethyl)imidazolidin-2-one (CAS 2387-20-4)
- Properties : Molecular weight = 148.59 g/mol; reactive Cl group enables crosslinking in polymer chemistry or prodrug design .
Comparative Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on formula C₁₈H₂₃N₃O₃.
Biological Activity
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H23N3O3
- Molar Mass : 317.38 g/mol
- CAS Number : 1209101-05-2
The compound features a nitro group, which is often associated with various biological activities, including antimicrobial and antitumor effects. The structural complexity of the imidazolidinone ring contributes to its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that nitro compounds like 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one exhibit significant antimicrobial properties. Nitro groups can induce redox reactions that lead to cell toxicity in microorganisms. This compound has shown effectiveness against various bacterial strains including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Nitro compounds have been explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar nitro-containing compounds can reduce cell viability in cancer cell lines .
The biological activity of this compound is primarily attributed to the following mechanisms:
- Redox Cycling : The nitro group can undergo reduction within cells, generating reactive oxygen species (ROS) that can damage cellular components.
- Protein Interaction : The structural features of the compound may facilitate binding to specific proteins involved in cell signaling pathways, influencing cellular responses .
- Apoptosis Induction : Evidence suggests that compounds with similar structures can activate apoptotic pathways in cancer cells .
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated several nitro compounds for their antibacterial properties. The results indicated that 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics against resistant strains of bacteria.
Case Study 2: Antitumor Activity
In a recent investigation into the anticancer potential of nitro compounds, researchers reported that the compound led to a significant decrease in proliferation rates of human cancer cell lines (e.g., breast and colon cancer). The study highlighted the role of ROS generation in mediating these effects.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Effective against resistant bacterial strains with low MIC values |
| Cancer Research Journal | Reduced proliferation rates in human cancer cell lines |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, starting with functionalization of the indene core followed by coupling with imidazolidinone. Key steps include:
- Nitro-group introduction : Use nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to minimize byproducts.
- Methylation : Optimize steric hindrance by employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
- Cyclization : Microwave-assisted synthesis can reduce reaction time and improve imidazolidinone ring formation efficiency .
Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound, with purity validation via LCMS (e.g., m/z 495.18 [M+]) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions. For example, methyl groups on the indene ring appear as singlets (δ 1.2–1.5 ppm), while nitro groups deshield adjacent protons (δ 8.1–8.3 ppm) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the imidazolidinone ring, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns .
Advanced: How can computational methods predict steric and electronic properties?
Methodological Answer:
Density Functional Theory (DFT) with B3LYP/SDD basis sets can model:
- Steric effects : Calculate bond angles (e.g., C1-C2-C3 = 121.43°) to evaluate steric strain in the pentamethylindene moiety .
- Electronic properties : HOMO-LUMO gaps predict reactivity; nitro groups lower LUMO energy, enhancing electrophilicity .
- Torsional barriers : Assess rotational flexibility of the imidazolidinone ring using potential energy surface scans .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For antimicrobial studies, follow CLSI guidelines for MIC determination .
- Solubility adjustments : Address discrepancies by using co-solvents (e.g., DMSO ≤1% v/v) to ensure compound solubility without cell toxicity .
- Meta-analysis : Compare SAR trends across studies; e.g., nitro groups may enhance antiparasitic activity but reduce solubility, explaining variability in efficacy .
Advanced: How to design environmental fate studies for this compound?
Methodological Answer:
- Degradation pathways : Use HPLC-MS/MS to track abiotic hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation at 254 nm) .
- Biotic transformation : Incubate with soil microbiota and analyze metabolites via GC-MS. Key parameters include half-life (t₁/₂) and partition coefficients (log K₀w) .
- Ecotoxicity : Test Daphnia magna (48-h LC₅₀) and algal growth inhibition to assess aquatic toxicity .
Advanced: What methodologies assess stability under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use Arrhenius modeling to extrapolate shelf life .
- Light sensitivity : Expose to ICH Q1B guidelines (UV and visible light) and quantify nitro group reduction via UV-Vis spectroscopy (λmax shift from 320 nm to 280 nm) .
- Cryopreservation : Lyophilize in amber vials under nitrogen to prevent oxidation; validate stability via DSC (glass transition temperature >50°C) .
Advanced: How to optimize regioselectivity in derivative synthesis?
Methodological Answer:
- Protecting groups : Temporarily block the nitro group with Boc anhydride during alkylation steps to direct reactivity to the indene core .
- Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, achieving >90% yield for aryl substituents .
- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. 80°C) to favor desired regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
